
(4-Benzylpiperazin-1-yl)(2-(pyrimidin-2-ylamino)thiazol-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(4-Benzylpiperazin-1-yl)(2-(pyrimidin-2-ylamino)thiazol-4-yl)methanone” is a chemical compound that has been studied for its potential anti-tubercular activity . It is part of a series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .
Synthesis Analysis
The synthesis of this compound involves the design and creation of a series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . The exact synthesis process for this specific compound is not detailed in the available resources.Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. The compound is part of a larger class of compounds known as 2,4,5-trisubstituted thiazoles . The exact molecular structure analysis for this specific compound is not detailed in the available resources.Aplicaciones Científicas De Investigación
Antimicrobial Applications
Research shows that derivatives of the compound have been synthesized for evaluating antimicrobial efficacy. For instance, Patel, Agravat, and Shaikh (2011) synthesized amide derivatives using acid chlorides and various piperazines to produce compounds that exhibited variable and modest activity against strains of bacteria and fungi (Patel, Agravat, & Shaikh, 2011). Similarly, Landage, Thube, and Karale (2019) synthesized novel thiazolyl pyrazole and benzoxazole derivatives, which were scanned for their antibacterial activities, demonstrating the potential of such compounds in antimicrobial research (Landage, Thube, & Karale, 2019).
Anticancer Applications
Further, derivatives of this compound have shown promise in anticancer studies. Bakr and Mehany (2016) reported on the synthesis of a derivative that exhibited cytotoxic activity against breast, colon, and liver cancer cell lines, suggesting potential use in cancer treatment (Bakr & Mehany, 2016).
Analgesic Activity
Gein, Prudnikova, Kurbatova, and Rudakova (2021) investigated the analgesic activity and acute toxicity of dihydrotetrazolo[1,5-a]pyrimidine derivatives, indicating the utility of such compounds in pain management (Gein, Prudnikova, Kurbatova, & Rudakova, 2021).
Neuropharmacological Applications
In neuropharmacology, arylisoxazole‐phenylpiperazine derivatives, related to the core structure of interest, were synthesized and evaluated as acetylcholinesterase inhibitors, offering insights into potential treatments for neurodegenerative diseases (Saeedi et al., 2019).
Direcciones Futuras
Mecanismo De Acción
Target of Action
Similar compounds have been known to targettyrosine kinases , which play a crucial role in the regulation of cell functions such as growth, differentiation, metabolism, and apoptosis.
Mode of Action
It is likely that the compound interacts with its targets through a series ofhydrogen bonds , hydrophobic C–H…π and π…π interactions . These interactions can lead to changes in the conformation and activity of the target proteins, thereby influencing cellular processes.
Biochemical Pathways
Given the potential target of tyrosine kinases, it can be inferred that the compound may influence pathways related tocell growth , differentiation , and apoptosis .
Pharmacokinetics
Similar compounds are known to have good oral bioavailability and are metabolized in the liver .
Result of Action
Given its potential interaction with tyrosine kinases, it can be inferred that the compound may have effects oncell growth , differentiation , and apoptosis .
Propiedades
IUPAC Name |
(4-benzylpiperazin-1-yl)-[2-(pyrimidin-2-ylamino)-1,3-thiazol-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6OS/c26-17(16-14-27-19(22-16)23-18-20-7-4-8-21-18)25-11-9-24(10-12-25)13-15-5-2-1-3-6-15/h1-8,14H,9-13H2,(H,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVOWNHXJEFOXFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CSC(=N3)NC4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Benzylpiperazin-1-yl)(2-(pyrimidin-2-ylamino)thiazol-4-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

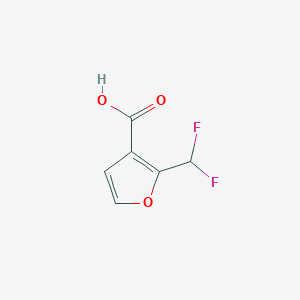
![N-[3-(1H-imidazol-1-yl)propyl]-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxamide](/img/structure/B2766616.png)
![N-(2,4-difluorophenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2766617.png)
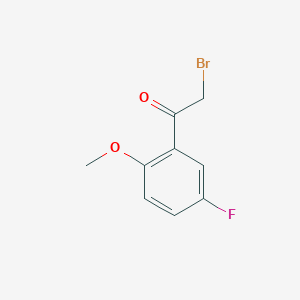
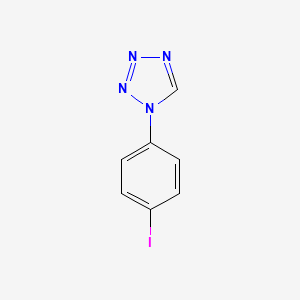
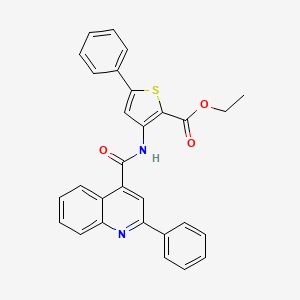
![2-methyl-N-(2-phenoxyethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2766626.png)
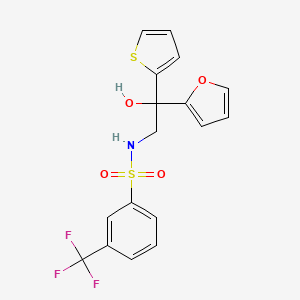
![N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B2766628.png)
![3-[Benzyl(4-chlorophenyl)sulfamoyl]-4-chlorobenzoic acid](/img/structure/B2766630.png)
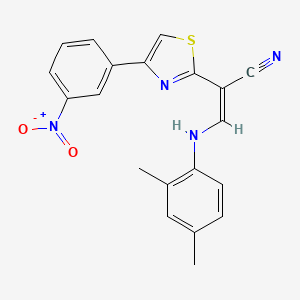
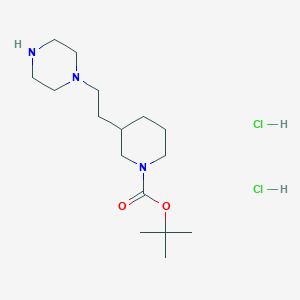
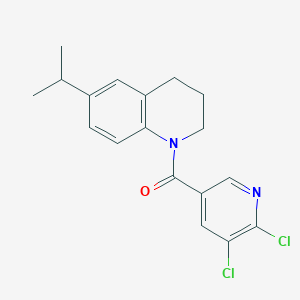
![2-Methyl-2,6-diazaspiro[3.3]heptane bis(trifluoroacetate)](/img/no-structure.png)